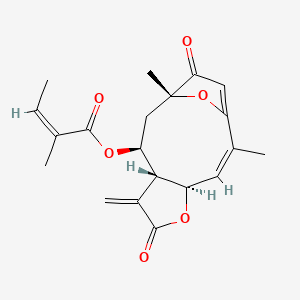

Lychnopholide

Description

Structure

3D Structure

Properties

CAS No. |

77448-64-7 |

|---|---|

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(2Z,4R,8R,9S,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6-,11-7-/t14-,15+,17+,20-/m1/s1 |

InChI Key |

QATUWZPYBIHFFR-UVXIKMMUSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lychnopholide |

Origin of Product |

United States |

Foundational & Exploratory

Lychnopholide: A Comprehensive Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnopholide, a sesquiterpene lactone with significant therapeutic potential, is a natural product derived from plant species endemic to the Brazilian Cerrado. This technical guide provides an in-depth exploration of the natural sources, geographical origin, and biosynthetic pathways of this compound. Detailed experimental protocols for its extraction and isolation are presented, alongside quantitative data on its yield from primary plant sources. Furthermore, this document elucidates the potential signaling pathways modulated by this compound, namely the NF-κB and intrinsic apoptosis pathways, offering a foundation for further research and drug development.

Natural Source and Geographical Origin

The primary natural sources of this compound are flowering plants belonging to the genus Lychnophora, a member of the Asteraceae family. Specifically, two species are well-documented for their this compound content:

-

Lychnophora trichocarpha

-

Lychnophora ericoides

These species are native to Brazil and are predominantly found in the Cerrado, a vast tropical savanna ecoregion. Lychnophora ericoides is colloquially known as "arnica-do-cerrado," highlighting its traditional use in Brazilian folk medicine. The geographical distribution of these plants is characterized by a disjunct pattern, with populations found in the south-eastern and central regions of Brazil.

Biosynthesis of this compound

While the precise enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a hypothetical pathway can be constructed based on the well-established biosynthesis of sesquiterpene lactones (STLs) in the Asteraceae family. The pathway originates from the convergence of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A key intermediate, farnesyl pyrophosphate (FPP), is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FDS) . The cyclization of FPP is a critical step in determining the carbon skeleton of the resulting sesquiterpenoid. For many STLs, this is initiated by germacrene A synthase (GAS) to produce germacrene A.

Subsequent oxidation and cyclization steps, catalyzed by enzymes such as germacrene A oxidase (GAO) and costunolide synthase (COS) , lead to the formation of costunolide, a common precursor for a wide variety of STLs. It is hypothesized that this compound is biosynthesized from costunolide through a series of further enzymatic modifications, including hydroxylation, acylation, and epoxidation, which are characteristic of the chemical diversity within the Lychnophora genus.

Quantitative Data

The yield of this compound from its natural sources can vary depending on factors such as the specific plant population, environmental conditions, and the time of harvest. One study reported a yield of 361.0 g of crude ethanolic extract from 1.9 kg of dried and powdered aerial parts of Lychnophora trichocarpha.[1] Another large-scale extraction of a different sesquiterpene lactone from 750 g of chicory root powder yielded approximately 642 mg of the target compound, illustrating the potential for obtaining significant quantities from plant material.[2][3][4][5]

| Plant Source | Plant Part | Extraction Method | Yield of Crude Extract | Reference |

| Lychnophora trichocarpha | Aerial parts | Ethanolic extraction | 19% (w/w) | [1] |

Note: The yield of pure this compound from the crude extract is dependent on the subsequent purification steps.

Experimental Protocols

Extraction of this compound from Lychnophora trichocarpha

This protocol describes a general method for the ethanolic extraction of this compound from the aerial parts of Lychnophora trichocarpha.

Materials:

-

Dried and powdered aerial parts of Lychnophora trichocarpha

-

Ethanol (95% or absolute)

-

Large glass container with a lid

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Rotary evaporator

Procedure:

-

Weigh the dried and powdered plant material.

-

Place the plant material in the large glass container.

-

Add a sufficient volume of ethanol to completely submerge the plant material (a common ratio is 1:5 to 1:10 w/v).

-

Seal the container and allow the mixture to macerate at room temperature for a period of 7 to 14 days, with occasional agitation.

-

After the maceration period, filter the mixture through filter paper to separate the ethanolic extract from the plant residue.

-

Wash the plant residue with a small volume of fresh ethanol to ensure maximum extraction of the compounds.

-

Combine the filtrates.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation of this compound by Column Chromatography

This protocol provides a general procedure for the isolation of this compound from the crude extract using column chromatography. The specific solvent systems and column parameters may require optimization based on the composition of the crude extract.

Materials:

-

Crude ethanolic extract of Lychnophora trichocarpha

-

Silica gel (for column chromatography, e.g., 70-230 mesh)

-

Glass chromatography column

-

Solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol in varying gradients)

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column.

-

Elution: Begin the elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example, start with 100% hexane, then move to 95:5 hexane:ethyl acetate, 90:10, and so on, progressively increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in a series of fractions of equal volume.

-

TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., a solvent system that gives a good separation of spots from the crude extract).

-

Visualization: Visualize the separated compounds on the TLC plate under a UV lamp (typically at 254 nm and/or 365 nm). Staining with a suitable reagent (e.g., vanillin-sulfuric acid) can also be used.

-

Pooling and Concentration: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

-

Final Purification: Concentrate the pooled fractions using a rotary evaporator to obtain the isolated this compound. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Signaling Pathways Modulated by this compound

This compound has been shown to possess anti-inflammatory and pro-apoptotic properties, suggesting its interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including sesquiterpene lactones, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Intrinsic Apoptosis Pathway

The pro-apoptotic activity of this compound likely involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cellular stress can lead to the activation of pro-apoptotic Bcl-2 proteins, which then induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.

In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. This compound may induce apoptosis by promoting the activity of pro-apoptotic Bcl-2 proteins or inhibiting the function of anti-apoptotic members, thereby triggering the caspase cascade.

Conclusion

This compound, a sesquiterpene lactone isolated from Lychnophora trichocarpha and Lychnophora ericoides, represents a promising natural product for drug development. This technical guide has provided a comprehensive overview of its natural source, geographical origin, and a plausible biosynthetic pathway. The detailed experimental protocols for extraction and isolation, along with the available quantitative data, serve as a valuable resource for researchers. Furthermore, the elucidation of its potential interactions with the NF-κB and intrinsic apoptosis signaling pathways offers a molecular basis for its observed anti-inflammatory and pro-apoptotic activities, paving the way for future investigations into its therapeutic applications.

References

- 1. scielo.br [scielo.br]

- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lychnopholide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a lipophilic molecule with low water solubility.[1] Its core chemical structure is characterized by a complex sesquiterpenoid skeleton.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | [2] |

| Molecular Weight | 358.39 g/mol | [2] |

| Melting Point | 128-129 °C | [3] |

| Appearance | White powder/colorless oil | [3][4] |

| Solubility | Low water solubility, soluble in organic solvents like chloroform and methanol. | [1] |

| Lipophilicity (Log P) | 5.03 | [1] |

| CAS Number | 68573-05-7 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source |

| ¹H NMR (in CDCl₃) | Specific chemical shifts and coupling constants are available in various research articles. Data compilation is ongoing for a comprehensive table. | [4][5][6][7][8][9] |

| ¹³C NMR (in CDCl₃) | Specific chemical shifts are available in various research articles. Data compilation is ongoing for a comprehensive table. | [8][10][11][12][13] |

| Infrared (IR) (KBr) | Characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups are present. | [1][14][15][16][17][18][19] |

| Mass Spectrometry (MS) | LC-MS/MS methods have been developed for quantification. Fragmentation patterns are being analyzed for detailed structural elucidation. | [20][21][22][23][24][25] |

Experimental Protocols

Isolation and Purification of this compound from Lychnophora trichocarpha

A general procedure for the isolation of this compound and other sesquiterpene lactones from the aerial parts of Lychnophora trichocarpha involves the following steps. Please note that specific parameters may need optimization.

1. Extraction:

-

Air-dried and powdered aerial parts of Lychnophora trichocarpha are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 7 days).

-

The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

-

The crude extract is typically subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the less polar fractions.

3. Chromatographic Purification:

-

The fraction containing this compound is further purified using column chromatography over silica gel.

-

A gradient elution system with a mixture of solvents like hexane and ethyl acetate is commonly employed to separate the individual compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[24][26][27]

-

A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.[28][29]

-

The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

References

- 1. This compound loaded in surface modified polylactide nanocapsules (LYC-PLA-PEG-NC) cure mice infected by Trypanosoma cruzi strain a prototype of resistance to benznidazole and nifurtimox: First insights of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H22O6 | CID 49767028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. IR _2007 [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 17. whitman.edu [whitman.edu]

- 18. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound in Poly(D,L-Lactide)-block-polyethylene glycol nanocapsules cures infection with a drug-resistant Trypanosoma cruzi strain at acute and chronic phases. [repositorio.ufop.br]

- 22. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 23. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. The role of lipopolysaccharide/toll-like receptor 4 signaling in chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biosynthesis of Lychnopholide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete and specific biosynthetic pathway of Lychnopholide has not been fully elucidated in the current scientific literature. This guide presents a putative pathway based on the well-established biosynthesis of other germacranolide-type sesquiterpene lactones, the class to which this compound belongs. The experimental protocols and quantitative data are generalized for the elucidation of novel sesquiterpene lactone pathways, as specific data for this compound is not available.

Introduction

This compound is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring.[1] These natural products are predominantly found in the Asteraceae family and are known for their diverse and potent biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] this compound, in particular, has demonstrated significant efficacy against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, making its biosynthetic pathway a subject of considerable interest for potential biotechnological production.[2][3]

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, details generalized experimental methodologies for pathway elucidation, and presents this information in a format accessible to researchers in natural product chemistry and drug development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpene lactones originates from two core isoprenoid precursor pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][4] These pathways supply the universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 compound farnesyl diphosphate (FPP), the immediate precursor to all sesquiterpenoids.[5]

The proposed pathway to this compound can be divided into three main stages:

-

Formation of the Sesquiterpene Scaffold: Cyclization of FPP.

-

Oxidative Modifications and Lactonization: Functionalization of the hydrocarbon backbone.

-

Tailoring Reactions: Further enzymatic modifications to yield the final structure.

Stage 1: Formation of the Germacrene A Scaffold

The biosynthesis is initiated by the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), by a sesquiterpene synthase (STS).[5] For most sesquiterpene lactones, this key step is catalyzed by Germacrene A Synthase (GAS) to produce the germacrene A backbone.[5][6]

Stage 2: Hydroxylation and Lactonization to Costunolide

Following the formation of germacrene A, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). A critical intermediate in the biosynthesis of many germacranolide lactones is Costunolide.[5] This involves a hydroxylation at the C6 position of germacrene A, followed by further oxidation and subsequent lactonization.

Stage 3: Tailoring of the Costunolide Intermediate to form this compound

The final steps involve specific tailoring enzymes that modify the costunolide core to produce this compound. This would include epoxidation and hydroxylation reactions catalyzed by specific P450s or other oxidoreductases to achieve the final structure of this compound.

Below is a DOT script visualizing the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from central metabolism.

Quantitative Data

As the specific enzymes and kinetics of the this compound biosynthetic pathway have not been characterized, no quantitative data is currently available in the literature. The table below is provided as a template for future research findings.

| Parameter | Enzyme | Value | Units | Source |

| Kcat | Germacrene A Synthase | Data not available | s⁻¹ | - |

| Km (FPP) | Germacrene A Synthase | Data not available | µM | - |

| Kcat | Costunolide Pathway P450s | Data not available | s⁻¹ | - |

| Km (Germacrene A) | Costunolide Pathway P450s | Data not available | µM | - |

| Kcat | This compound Tailoring Enzymes | Data not available | s⁻¹ | - |

| Km (Costunolide) | This compound Tailoring Enzymes | Data not available | µM | - |

| In vivo concentration | FPP | Data not available | µg/g FW | - |

| In vivo concentration | This compound | Data not available | µg/g FW | - |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel terpenoid biosynthetic pathway, such as that for this compound, typically involves a multi-step approach combining transcriptomics, enzyme characterization, and metabolic analysis.[7][8]

General Workflow

The following diagram outlines a standard experimental workflow for identifying the genes and enzymes involved in this compound biosynthesis.

References

- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 2. This compound in Poly(d,l-Lactide)- Block-Polyethylene Glycol Nanocapsules Cures Infection with a Drug-Resistant Trypanosoma cruzi Strain at Acute and Chronic Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound Polymeric Nanocapsules after Oral and Intravenous Administration in Murine Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Lychnopholide: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has emerged as a compound of significant interest in the scientific community. First identified for its potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease, subsequent research has unveiled a broader spectrum of biological activities, including notable anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed examination of its biological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the molecular pathways it modulates, offering a critical resource for researchers and professionals in drug development.

Discovery and History

This compound is a natural product belonging to the sesquiterpene lactone class of secondary metabolites. It was first isolated from Lychnophora trichocarpha, a plant species native to the Brazilian Cerrado. Traditionally, extracts from Lychnophora species have been used in folk medicine for their anti-inflammatory and analgesic properties.[1] The initial scientific investigations into the constituents of these plants led to the isolation and characterization of this compound.

Early research on this compound focused on its trypanocidal activity against Trypanosoma cruzi.[2] These studies demonstrated its potential as a lead compound for the development of new treatments for Chagas disease, a neglected tropical illness.[3][4] More recently, the scientific focus has expanded to include its anti-inflammatory and cytotoxic activities against various cancer cell lines.[4][5][6]

Physicochemical Properties

The chemical structure of this compound is characterized by a sesquiterpene skeleton containing an α-methylene-γ-lactone group and two α,β-unsaturated carbonyl groups. These reactive functional groups are believed to be crucial for its biological activity, likely acting as Michael acceptors that can covalently bind to nucleophilic residues in biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | [5] |

| Molecular Weight | 358.39 g/mol | [5] |

| Appearance | Crystalline solid | [7] |

| Solubility | Lipophilic | [4] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with significant quantitative data available for its anti-parasitic and anti-cancer effects.

Anti-Trypanosoma cruzi Activity

This compound exhibits potent activity against various forms of Trypanosoma cruzi. Its efficacy has been shown to be significantly enhanced when encapsulated in polymeric nanocapsules, which improves its solubility and bioavailability.[3]

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of this compound

| T. cruzi Form | Formulation | IC50 (µM) | Reference |

| Epimastigotes | Free this compound | Similar to nanoencapsulated form | [3] |

| Amastigotes | Free this compound | More active than nanoencapsulated form | [3] |

| Amastigotes (Y strain) | Not specified | 3.26 | |

| Trypomastigotes (Tulahuen lac-Z strain) | Not specified | 7.96 - 21.12 |

Anti-Cancer Activity

This compound has been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic and growth-inhibitory effects.

Table 3: In Vitro Anti-Cancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | IC100 (µM) | LC50 (µM) | Reference |

| Leukemia | HL-60 | 1.0 - 1.6 (proliferation) | - | - | [4][6] |

| Leukemia | MOLM-13 | 1.0 - 1.6 (proliferation) | - | - | [4][6] |

| Multiple Myeloma | AMO-1 | 1.0 - 2.0 (metabolic activity) | - | - | [4][6] |

| Multiple Myeloma | KMS-12 PE | 1.0 - 2.0 (metabolic activity) | - | - | [4][6] |

| Various | 30 human tumor cell lines | - | 0.41 - 2.82 | 0.72 - 10.00 | [3][5] |

Anti-inflammatory Activity

This compound has shown anti-inflammatory effects in various experimental models. It has been found to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[1] Additionally, it exhibits inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Isolation of this compound from Lychnophora trichocarpha

-

Extraction: The dried and powdered aerial parts of L. trichocarpha are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.[7]

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the less polar fractions) is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

-

Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Preparation of this compound-Loaded Polymeric Nanocapsules

The solvent displacement/interfacial deposition of preformed polymer method is commonly employed:

-

Organic Phase Preparation: this compound, a polymer (e.g., poly(D,L-lactide-co-glycolide) - PLGA or poly-ε-caprolactone - PCL), and an oil (e.g., capric/caprylic triglyceride) are dissolved in a water-miscible organic solvent such as acetone.[8][9][10][11][12]

-

Aqueous Phase Preparation: A stabilizing agent (e.g., poloxamer 188 or lecithin) is dissolved in water.

-

Nanocapsule Formation: The organic phase is injected under moderate stirring into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer at the oil-water interface, forming nanocapsules that encapsulate the this compound-containing oil core.

-

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The resulting nanocapsule suspension is characterized for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

In Vitro Anti-Trypanosoma cruzi Assay

A common method utilizes a colorimetric assay with a β-galactosidase-expressing T. cruzi strain:

-

Cell Culture: Mammalian host cells (e.g., Vero or L929 cells) are seeded in 96-well plates and allowed to adhere overnight.[13][14][15]

-

Infection: The host cells are infected with trypomastigotes of a β-galactosidase-expressing T. cruzi strain. After an incubation period to allow for invasion, extracellular parasites are washed away.

-

Treatment: Various concentrations of this compound (and controls) are added to the infected cells.

-

Incubation: The plates are incubated for a period (e.g., 72-96 hours) to allow for intracellular amastigote replication.

-

Lysis and Substrate Addition: The cells are lysed, and a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added.

-

Measurement: The activity of β-galactosidase, which correlates with the number of viable parasites, is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.[13][14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[2][3][5][6]

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value.[3][5][6]

Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Lysis: Cells treated with or without this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[16][17][18][19][20]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins of the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative protein expression levels.[16][17][18][19]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival.[1][15][21][22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[1][22][23][24]

This compound, like other sesquiterpene lactones, is thought to inhibit the NF-κB pathway by directly alkylating and inactivating key components of the signaling cascade, such as the IKK complex or NF-κB subunits themselves, due to the presence of its α-methylene-γ-lactone moiety.[1] This inhibition leads to a reduction in the production of inflammatory mediators and can sensitize cancer cells to apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[9][17][21][26][27][28][29] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[26][27][28][29]

This compound has been shown to induce apoptosis in cancer cells.[9][17][26] While the precise mechanisms are still under investigation, it is hypothesized that by inhibiting the pro-survival NF-κB pathway, this compound lowers the threshold for apoptosis. Additionally, it may directly activate components of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3.[21][27][28]

Caption: Proposed mechanism of apoptosis induction by this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-parasitic, anti-inflammatory, and anti-cancer activities. Its ability to modulate the NF-κB and apoptotic pathways provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery through nanoformulations to enhance efficacy and reduce potential toxicity, and conducting preclinical and clinical studies to evaluate its therapeutic potential in relevant disease models. The comprehensive data and protocols presented in this guide serve as a valuable resource to facilitate these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Cell Viability Assay [bio-protocol.org]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. aph-hsps.hu [aph-hsps.hu]

- 9. researchgate.net [researchgate.net]

- 10. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 11. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 12. researchgate.net [researchgate.net]

- 13. med.nyu.edu [med.nyu.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. Política "Ciudades Entornos y Ruralidad Saludables": experiencias en su implementación en cuatro municipios colombianos, 2023 [scielo.org.co]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. researchgate.net [researchgate.net]

- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 20. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 21. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 27. researchgate.net [researchgate.net]

- 28. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. glpbio.com [glpbio.com]

Lychnopholide: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory, anticancer, and anti-trypanosomal properties. This document synthesizes existing research to detail the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines key experimental protocols for its study. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways, induction of apoptosis in cancer cells, and disruption of mitochondrial function in parasites.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are predominantly attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the expression of several pro-inflammatory mediators.

-

Inhibition of NF-κB Activation: this compound is thought to prevent the activation of the IκB kinase (IKK) complex. This inhibition leads to the stabilization of the IκBα inhibitory protein, which remains bound to the p65 subunit of NF-κB in the cytoplasm. Consequently, the nuclear translocation of p65 is blocked, preventing the transcription of NF-κB target genes.

-

Downregulation of Pro-inflammatory Enzymes and Cytokines: By inhibiting NF-κB, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This results in a significant reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. Furthermore, this compound has been observed to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

-

Upregulation of Anti-inflammatory Cytokines: In addition to its inhibitory effects, this compound has been shown to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The precise mechanism of this induction is still under investigation but may involve the modulation of other transcription factors or signaling pathways.

Anticancer Activity

This compound's anticancer effects are primarily mediated through the induction of apoptosis , or programmed cell death, in various cancer cell lines. The intrinsic mitochondrial pathway is believed to be the main route of apoptosis induction.

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It is hypothesized to upregulate the expression of pro-apoptotic members like Bax and downregulate the expression of anti-apoptotic members like Bcl-2, leading to an increased Bax/Bcl-2 ratio.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation Cascade: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Anti-trypanosomal Activity

This compound has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Its mechanism of action in this context is centered on the disruption of mitochondrial function .

-

Mitochondrial Respiratory Chain Inhibition: this compound is believed to target one or more complexes of the parasite's mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential (ΔΨm).

-

Decreased ATP Production: The loss of the mitochondrial membrane potential uncouples oxidative phosphorylation, resulting in a significant decrease in cellular ATP levels, ultimately leading to parasite death.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line/Model | Parameter | Result | Reference |

| Nitric Oxide Production | J774A.1 Macrophages | IC50 | Data not available, but significant inhibition reported. | [1] |

| IL-10 Production | J774A.1 Macrophages | Fold Increase | Concentration-dependent increase. | [1] |

| Carrageenan-induced Paw Edema | Mice | % Inhibition | Significant reduction in edema. | [1] |

Table 2: Anticancer Activity of Sesquiterpene Lactones (Data for this compound is limited, representative data for related compounds is shown)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 | |

| Parthenolide | MCF-7 (Breast Cancer) | 9.54 ± 0.82 | |

| Costunolide | Various | ~10-50 | |

| Dehydrocostuslactone | Various | ~10-50 |

Table 3: Anti-trypanosomal Activity of this compound

| Formulation | Parasite Stage | Parameter | Result (mg/kg/day) | Cure Rate (%) | Reference |

| Free this compound | T. cruzi (in vivo) | Dose | 5 | 0 | [2][3] |

| LYC-PCL-NC | T. cruzi (in vivo) | Dose | 5 | 57 | [2][3] |

| LYC-PLA-PEG-NC | T. cruzi (in vivo) | Dose | 5 | 62.5 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Nitric Oxide Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide (NO) by macrophages in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare a standard curve using serial dilutions of the sodium nitrite solution.

-

Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Appropriate cell culture medium with FBS and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Intrinsic pathway of apoptosis induced by this compound.

Experimental Workflows

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities. Its mechanism of action, particularly in the context of inflammation, involves the potent inhibition of the NF-κB signaling pathway. Furthermore, its ability to induce apoptosis in cancer cells and disrupt mitochondrial function in Trypanosoma cruzi highlights its potential as a lead compound for the development of novel therapeutics.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Detailed Mechanistic Studies: Further investigation is required to pinpoint the direct molecular targets of this compound within the NF-κB and apoptotic signaling pathways.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various indications.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the synthesis of more potent and selective analogs of this compound with improved pharmacological properties.

-

Clinical Trials: Ultimately, well-designed clinical trials will be essential to translate the promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a solid foundation for understanding the complex mechanisms of action of this compound and is intended to stimulate further research into this promising natural product.

References

An In-depth Technical Guide on the Known Biological Activities of Lychnopholide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiparasitic, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and insights into its mechanisms of action.

Antiparasitic Activity

This compound has demonstrated potent activity against protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.

Trypanocidal Activity

In vitro studies have established the efficacy of this compound against different developmental stages of Trypanosoma cruzi.

Quantitative Data:

| Formulation | Parasite Stage | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Free this compound | Epimastigotes | Similar to LYC-NC | - | 32.11 | [1] |

| Free this compound | Amastigotes | More active than LYC-NC | H9c2 cells | 32.11 | [1] |

| This compound-PLA-PEG-NC (LYC-NC) | Epimastigotes | Similar to Free-LYC | H9c2 cells | 45.38 | [1] |

| This compound-PLA-PEG-NC (LYC-NC) | Amastigotes | - | H9c2 cells | 45.38 | [1] |

Experimental Protocols:

In vitro Trypanocidal Activity Assay: [2][3]

-

Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., Liver Infusion Tryptose - LIT) supplemented with fetal bovine serum at 28°C. Amastigotes are typically obtained from infected mammalian cells.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Assay Procedure:

-

For epimastigotes, parasites are seeded in 96-well plates and incubated with varying concentrations of this compound for a defined period (e.g., 72 hours).

-

For amastigotes, mammalian cells (e.g., L929 fibroblasts or H9c2 cardiomyocytes) are infected with trypomastigotes. After infection, the cells are treated with different concentrations of this compound.

-

-

Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or colorimetric assays like the MTT assay, which measures metabolic activity.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the concentration of this compound.

In vivo Efficacy in a Murine Model of Chagas Disease:

In vivo studies have demonstrated the therapeutic potential of this compound, particularly when encapsulated in nanoparticles, in murine models of both acute and chronic Chagas disease. These formulations have been shown to reduce parasitemia and lead to parasitological cure.[4]

Leishmanicidal Activity

Experimental Protocols:

In vitro Leishmanicidal Activity Assay: [6]

-

Parasite Culture: Promastigotes of Leishmania species (e.g., L. amazonensis) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25°C. Amastigotes are obtained from infected macrophages.

-

Compound Preparation: this compound is prepared as described for the trypanocidal assay.

-

Assay Procedure:

-

Promastigotes are incubated with various concentrations of this compound.

-

For intracellular amastigotes, macrophages (e.g., J774A.1) are infected with promastigotes, which then differentiate into amastigotes. The infected macrophages are subsequently treated with this compound.

-

-

Viability Assessment: Parasite viability is assessed using methods similar to those for T. cruzi, such as microscopic counting or metabolic assays.

-

Data Analysis: IC50 values are determined by analyzing the dose-response relationship.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

This compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are crucial in the inflammatory cascade. While specific IC50 values for this compound's inhibition of iNOS and COX-2 are not available in the reviewed literature, the general anti-inflammatory effects have been documented.[7][8]

Experimental Protocols:

Nitric Oxide (NO) Inhibition Assay (Griess Assay): [9][10]

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

COX-2 Inhibition Assay: [11]

-

Enzyme Source: Recombinant human or ovine COX-2 enzyme is used.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. This compound at various concentrations is pre-incubated with the COX-2 enzyme.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

-

Product Measurement: The production of prostaglandin E2 (PGE2), a major product of COX-2 activity, is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Modulation of Inflammatory Signaling Pathways

The inhibition of iNOS and COX-2 by this compound strongly suggests its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Signaling Pathway Diagram:

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols:

-

Cell Line: A cell line stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene (e.g., HEK293-NF-κB-luc) is used.

-

Assay Procedure: Cells are seeded in a 96-well plate and pre-treated with this compound. Subsequently, the NF-κB pathway is activated with an inducer like Tumor Necrosis Factor-alpha (TNF-α) or LPS.

-

Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The inhibition of luciferase activity by this compound indicates the suppression of NF-κB transcriptional activity.

Western Blot Analysis for NF-κB p65 Translocation: [13]

-

Cell Treatment: Cells are treated with this compound and then stimulated with an NF-κB activator.

-

Nuclear and Cytoplasmic Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared.

-

Western Blotting: Protein concentrations are determined, and equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the p65 subunit of NF-κB.

-

Analysis: A decrease in the amount of p65 in the nuclear fraction and a corresponding increase in the cytoplasmic fraction in this compound-treated cells would confirm the inhibition of NF-κB translocation.

While not yet directly demonstrated for this compound, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation and could be a potential target.[14][15][16][17]

Signaling Pathway Diagram:

Caption: General overview of the MAPK signaling cascade in inflammation.

Cytotoxic and Anti-proliferative Activity

This compound has been reported to possess cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. However, a comprehensive panel of IC50 values across different human cancer cell lines is not yet available in the public domain.

Experimental Protocols:

MTT Cytotoxicity Assay: [1][2][18]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in their respective recommended media.[6][8][19][20]

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Workflow Diagram:

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Induction of Apoptosis

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death.

Experimental Protocols:

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection: [21][22]

-

Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a defined period.

-

Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot for Apoptosis-Related Proteins:

The expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP, can be analyzed by Western blotting to elucidate the apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities. Its potent antiparasitic effects, particularly against Trypanosoma cruzi, warrant further investigation, especially in the context of novel drug delivery systems to enhance efficacy and reduce potential toxicity. The anti-inflammatory properties of this compound, likely mediated through the inhibition of the NF-κB pathway, suggest its potential for the development of treatments for inflammatory disorders.

While the cytotoxic activity of this compound against cancer cells has been noted, a more comprehensive evaluation across a wider panel of human cancer cell lines is necessary to fully understand its anticancer potential. Future research should focus on:

-

Determining the IC50 values of this compound against a broad range of human cancer cell lines.

-

Elucidating the precise molecular mechanisms underlying its anti-inflammatory and anticancer activities, including its effects on the MAPK signaling pathway.

-

Conducting further in vivo studies to evaluate the efficacy and safety of this compound and its formulations for various therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and compiled data serve as a practical resource to facilitate further research and development in this exciting area.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. bowdish.ca [bowdish.ca]

- 6. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. Item - Western blot analysis of p65 nuclear translocation. - Public Library of Science - Figshare [plos.figshare.com]

- 14. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT (Assay protocol [protocols.io]

- 19. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

In Vitro Antitumor Activity of Lychnopholide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antitumor activity of Lychnopholide, a sesquiterpene lactone isolated from Lychnophora trichocarpha. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the presumed molecular mechanism of action, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Antitumor Activity Data

This compound has demonstrated significant cytotoxic and growth-inhibitory effects against a broad panel of human cancer cell lines. The data presented below is primarily derived from a comprehensive screening against the National Cancer Institute's (NCI) panel of human tumor cell lines.

Table 1: Total Growth Inhibition (IC100) of this compound Against Human Cancer Cell Lines

| Cancer Type | Cell Line | IC100 (µM) |

| Leukemia | CCRF-CEM | < 2.82 |

| HL-60(TB) | < 2.82 | |

| K-562 | < 2.82 | |

| MOLT-4 | < 2.82 | |

| RPMI-8226 | < 2.82 | |

| SR | < 2.82 | |

| Non-Small Cell Lung Cancer | A549/ATCC | < 2.82 |

| EKVX | 0.41 | |

| HOP-62 | < 2.82 | |

| HOP-92 | < 2.82 | |

| NCI-H226 | < 2.82 | |

| NCI-H23 | < 2.82 | |

| NCI-H322M | < 2.82 | |

| NCI-H460 | < 2.82 | |

| NCI-H522 | < 2.82 | |

| Colon Cancer | COLO 205 | < 2.82 |

| HCC-2998 | < 2.82 | |

| HCT-116 | < 2.82 | |

| HCT-15 | < 2.82 | |

| HT29 | < 2.82 | |

| KM12 | < 2.82 | |

| SW-620 | < 2.82 | |

| CNS Cancer | SF-268 | < 2.82 |

| SF-295 | < 2.82 | |

| SF-539 | < 2.82 | |

| SNB-19 | < 2.82 | |

| SNB-75 | < 2.82 | |

| U251 | < 2.82 | |

| Melanoma | LOX IMVI | < 2.82 |

| MALME-3M | < 2.82 | |

| M14 | < 2.82 | |

| SK-MEL-2 | < 2.82 | |

| SK-MEL-28 | < 2.82 | |

| SK-MEL-5 | < 2.82 | |

| UACC-257 | < 2.82 | |

| UACC-62 | < 2.82 | |

| Ovarian Cancer | IGROV1 | < 2.82 |

| OVCAR-3 | < 2.82 | |

| OVCAR-4 | < 2.82 | |

| OVCAR-5 | < 2.82 | |

| OVCAR-8 | < 2.82 | |

| NCI/ADR-RES | < 2.82 | |

| SK-OV-3 | < 2.82 | |

| Renal Cancer | 786-0 | < 2.82 |

| A498 | < 2.82 | |

| ACHN | < 2.82 | |

| CAKI-1 | < 2.82 | |

| RXF-393 | < 2.82 | |

| SN12C | < 2.82 | |

| TK-10 | < 2.82 | |

| UO-31 | < 2.82 | |

| Prostate Cancer | PC-3 | < 2.82 |

| DU-145 | < 2.82 | |

| Breast Cancer | MCF7 | < 2.82 |

| MDA-MB-231/ATCC | < 2.82 | |

| HS 578T | < 2.82 | |

| BT-549 | < 2.82 | |

| T-47D | < 2.82 | |

| MDA-MB-435 | < 2.82 |

Data extracted from Keles et al., 2014. The original study reported activity against 30 cell lines with IC100 values between 0.41 µM and 2.82 µM; specific values for each cell line were not individually detailed in the publication, but the most sensitive cell line (EKVX) is noted.

Table 2: Lethal Concentration 50% (LC50) of this compound Against Human Cancer Cell Lines

| Cancer Type | Cell Line | LC50 (µM) |

| Leukemia | CCRF-CEM | > 10.00 |

| HL-60(TB) | 0.72 | |

| K-562 | 1.15 | |

| MOLT-4 | 0.89 | |

| RPMI-8226 | 1.07 | |

| SR | 0.95 | |

| Non-Small Cell Lung Cancer | A549/ATCC | > 10.00 |

| EKVX | 1.10 | |

| HOP-62 | 1.32 | |

| HOP-92 | 1.10 | |

| NCI-H226 | 1.29 | |

| NCI-H23 | 1.23 | |

| NCI-H322M | 1.20 | |

| NCI-H460 | 1.10 | |

| NCI-H522 | 1.12 | |

| Colon Cancer | COLO 205 | 1.41 |

| HCC-2998 | 1.29 | |

| HCT-116 | 1.23 | |

| HCT-15 | 1.35 | |

| HT29 | 1.45 | |

| KM12 | 1.35 | |

| SW-620 | 1.29 | |

| CNS Cancer | SF-268 | 1.23 |

| SF-295 | 1.26 | |

| SF-539 | 1.26 | |

| SNB-19 | 1.29 | |

| SNB-75 | 1.17 | |

| U251 | 1.29 | |

| Melanoma | LOX IMVI | 1.17 |

| MALME-3M | 1.32 | |

| M14 | 1.35 | |

| SK-MEL-2 | 1.29 | |

| SK-MEL-28 | 1.32 | |

| SK-MEL-5 | 1.23 | |

| UACC-257 | 1.29 | |

| UACC-62 | 1.23 | |

| Ovarian Cancer | IGROV1 | 1.38 |

| OVCAR-3 | 1.35 | |

| OVCAR-4 | 1.35 | |

| OVCAR-5 | 1.29 | |

| OVCAR-8 | 1.32 | |

| NCI/ADR-RES | 1.48 | |

| SK-OV-3 | 1.38 | |

| Renal Cancer | 786-0 | 1.29 |

| A498 | 1.35 | |

| ACHN | 1.32 | |

| CAKI-1 | 1.41 | |

| RXF-393 | 1.20 | |

| SN12C | 1.26 | |

| TK-10 | 1.26 | |

| UO-31 | 1.29 | |

| Prostate Cancer | PC-3 | 1.35 |

| DU-145 | 1.29 | |

| Breast Cancer | MCF7 | 1.41 |

| MDA-MB-231/ATCC | 1.38 | |

| HS 578T | 1.35 | |

| BT-549 | 1.32 | |

| T-47D | 1.45 | |

| MDA-MB-435 | 1.35 |

Data extracted from Keles et al., 2014. The study reported LC50 values for 30 human tumor cell lines ranging from 0.72 µM to 10.00 µM.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the in vitro antitumor activity of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. This assay was utilized in the NCI-60 screen to determine the cytotoxic and growth-inhibitory effects of this compound.[4][5][6][7]

Protocol:

-

Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at their optimal densities (typically 5,000-40,000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is serially diluted and added to the plates at various concentrations. Control wells receive the vehicle alone. The plates are then incubated for an additional 48 hours.

-

Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound SRB dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

-

Solubilization and Absorbance Reading: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 515 nm using a microplate reader.

-

Data Analysis: The optical density values are used to calculate the percentage of cell growth and determine parameters such as GI50 (50% growth inhibition), TGI (total growth inhibition, also referred to as IC100), and LC50 (50% lethal concentration).[8]

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9][10][11]

Protocol:

-

Cell Culture and Treatment: Cells are seeded in culture plates and treated with this compound at various concentrations for a specified period. Both adherent and suspension cells can be used.

-

Cell Harvesting: For adherent cells, the culture medium (containing floating apoptotic cells) is collected, and the attached cells are detached using a gentle enzyme-free dissociation solution or trypsin. Suspension cells are collected by centrifugation.

-

Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Following incubation, the stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Cells are harvested and washed with PBS. The cell pellet is then resuspended and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The cells are incubated on ice or at -20°C for at least 30 minutes.

-

RNase Treatment: The fixed cells are washed with PBS to remove the ethanol and then treated with RNase A to degrade cellular RNA, ensuring that the PI dye only binds to DNA.

-

DNA Staining: Propidium iodide staining solution is added to the cells, and they are incubated at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity versus cell count is generated to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanism of Action

While direct studies on the specific molecular targets of this compound are limited, its mechanism of action can be inferred from its chemical class, sesquiterpene lactones. A primary and well-documented mechanism for the anti-inflammatory and antitumor effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][16][17][18][19]

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins, primarily IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[20][21][22] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.